molecular formula C7H9ClN2O B8723913 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride

Cat. No.: B8723913
M. Wt: 172.61 g/mol
InChI Key: ZUEUMLYBFYVGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under controlled conditions . The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-amino-1-pyridin-4-ylethanone;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5,8H2;1H

InChI Key

ZUEUMLYBFYVGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)CN.Cl

Origin of Product

United States

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